molecular formula C9H13ClFN B1450363 1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1955554-65-0

1-(2-Fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1450363
CAS RN: 1955554-65-0
M. Wt: 189.66 g/mol
InChI Key: VVIJOOJNOZEOGM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propan-1-amine hydrochloride is an organic compound with the CAS Number: 1168139-44-3 . It has a molecular weight of 189.66 . The IUPAC name for this compound is (1R)-1-(2-fluorophenyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 1-(2-Fluorophenyl)propan-1-amine hydrochloride is C9H13ClFN . The InChI code for this compound is 1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H .


Physical And Chemical Properties Analysis

The density of 1-(2-Fluorophenyl)propan-1-amine is 1.039g/cm3 . The boiling point is 201ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Pharmaceutical Intermediates

1-(2-Fluorophenyl)propan-1-amine hydrochloride: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its fluorinated phenyl group is particularly valuable in creating compounds with enhanced metabolic stability and biological activity. This makes it a crucial component in the development of new medications.

Material Science

In material science, this compound serves as a building block for creating novel materials with specific fluorinated patterns . These patterns can significantly alter the physical properties of materials, such as their hydrophobicity, durability, and reactivity, which are essential for developing advanced materials for various industrial applications.

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard or reference material when studying the behavior of similar fluorinated compounds . Its well-defined structure and properties make it an excellent candidate for method development and calibration in chromatography and spectroscopy.

Agriculture

While direct applications in agriculture are not extensively documented, 1-(2-Fluorophenyl)propan-1-amine hydrochloride could potentially be used in the synthesis of agrochemicals . The introduction of fluorine atoms into agrochemicals can improve their efficacy and environmental stability.

Environmental Science

In environmental science, this compound can be used to study the environmental fate of fluorinated organic compounds . Understanding its degradation and interaction with environmental factors helps in assessing the ecological impact of related chemicals.

Biochemistry

In biochemistry, 1-(2-Fluorophenyl)propan-1-amine hydrochloride may be used to study enzyme-substrate interactions involving fluorinated substrates . This can provide insights into the metabolic pathways of fluorinated compounds and their potential bioactivity.

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1-(2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIJOOJNOZEOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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